molecular formula C13H18ClNO2 B2896119 2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride CAS No. 2305252-43-9

2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride

Cat. No. B2896119
M. Wt: 255.74
InChI Key: XELMFPTYSQCNIR-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride” is a chemical compound with the CAS Number 2305252-43-9 . It has a molecular weight of 255.74 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(piperidin-4-ylmethyl)benzoic acid hydrochloride . The Inchi Code is 1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 255.74 . The storage temperature is room temperature .

Scientific Research Applications

Interaction with DNA and Fluorescent Staining

One significant application of 2-(Piperidin-4-ylmethyl)benzoic acid derivatives is related to DNA interaction. The synthetic dye Hoechst 33258, a derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has been exploited in fluorescent DNA staining, enabling the analysis of nuclear DNA content values, plant chromosomes, and providing a foundation for rational drug design (Issar & Kakkar, 2013).

Antifungal Compounds from Piper Species

Research has also explored the antifungal activities of compounds isolated from Piper species, including prenylated benzoic acid derivatives. These compounds, showing significant antifungal properties, may serve as leads for pharmaceutical or agricultural fungicide development, indicating the potential of 2-(Piperidin-4-ylmethyl)benzoic acid analogs in this area (Xu & Li, 2011).

Nucleophilic Aromatic Substitution Reactions

The reactivity of piperidine derivatives, including those related to 2-(Piperidin-4-ylmethyl)benzoic acid, in nucleophilic aromatic substitution reactions has been studied. Such reactions are critical for synthesizing various compounds, including those with pharmaceutical applications. The understanding of these reactions provides insights into designing new drugs and other valuable chemical entities (Pietra & Vitali, 1972).

Prokinetic Agent in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide and having a similar backbone to 2-(Piperidin-4-ylmethyl)benzoic acid, has been used as a prokinetic agent facilitating gastrointestinal motility. Its mechanism involves enhancing acetylcholine release in the myenteric plexus of the gut, devoid of central depressant or antidopaminergic effects (McCallum et al., 1988; Wiseman & Faulds, 1994). This application illustrates the versatility of piperidine derivatives in medical treatment.

Safety And Hazards

The compound is classified as a combustible solid . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests that it could play a significant role in the development of new drugs and therapies.

properties

IUPAC Name

2-(piperidin-4-ylmethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELMFPTYSQCNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride

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